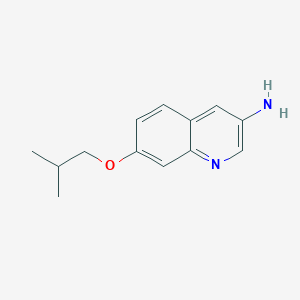

7-Isobutoxyquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

7-(2-methylpropoxy)quinolin-3-amine |

InChI |

InChI=1S/C13H16N2O/c1-9(2)8-16-12-4-3-10-5-11(14)7-15-13(10)6-12/h3-7,9H,8,14H2,1-2H3 |

InChI Key |

RIFCSTXEUVFOKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC2=NC=C(C=C2C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Isobutoxyquinolin 3 Amine

Historical and Modern Approaches to Quinoline (B57606) Core Synthesis

The synthesis of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with a rich history of named reactions that have been foundational to the field. iipseries.orgnih.gov Classical methods such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have long served as the primary routes to quinoline and its derivatives. iipseries.orgnih.govresearchgate.net The Skraup reaction, for instance, involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, while the Friedländer synthesis provides a versatile route through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. iipseries.orgnih.govresearchgate.net

These historical methods, while effective, often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and limited functional group tolerance. nih.govacs.org In response, modern synthetic chemistry has seen a shift towards more efficient and environmentally benign protocols. acs.org The development of novel catalytic systems has been at the forefront of this evolution. Transition-metal catalysts, including those based on gold, palladium, and nickel, have enabled milder reaction conditions and greater control over selectivity. rsc.orgnih.govorganic-chemistry.org Furthermore, the advent of nanocatalysts has offered unique advantages due to their high surface area and reactivity, leading to improved yields and easier catalyst recovery in quinoline synthesis. nih.govacs.org These modern approaches often allow for one-pot syntheses, which are more atom-economical and reduce waste. acs.org

Design and Development of Convergent and Divergent Synthetic Routes for 7-Isobutoxyquinolin-3-amine

The synthesis of a specifically substituted quinoline like this compound requires careful strategic planning, often employing convergent or divergent approaches to efficiently assemble the target molecule. nih.govorganic-chemistry.org A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final stages. nih.gov Conversely, a divergent strategy starts from a common intermediate that is then elaborated into a variety of related structures. organic-chemistry.orgwikipedia.org

Retrosynthetic Strategies for the Isobutoxy and Amine Moieties on the Quinoline Scaffold

A plausible retrosynthetic analysis of this compound, guided by the principles of the Friedländer annulation, would disconnect the quinoline ring system into two key synthons. The primary disconnection breaks the C2-C3 and N1-C8a bonds, leading back to a substituted 2-aminobenzaldehyde (B1207257) derivative and a ketone or its equivalent.

Specifically, the target molecule can be retrosynthetically disconnected to 4-isobutoxy-2-aminobenzaldehyde and an aminoacetaldehyde equivalent . The isobutoxy group is identified as a stable ether linkage that can be introduced early in the synthesis, likely via a Williamson ether synthesis on a corresponding phenol (B47542) precursor. The 3-amino group is traced back to a functional group that can facilitate the cyclization, such as a nitro or cyano group, which can be reduced at a later stage.

An alternative disconnection might involve building the substituted aniline first and then constructing the pyridine (B92270) ring, a strategy common in Skraup-type syntheses. nih.gov This would involve retrosynthetically removing the pyridine portion of the ring system from a 3-isobutoxyaniline precursor.

Investigation of Key Reaction Pathways and Mechanistic Considerations

The forward synthesis, based on the Friedländer approach, would commence with the synthesis of the key intermediate, 4-isobutoxy-2-aminobenzaldehyde. This can be achieved by O-alkylation of 4-hydroxy-2-nitrobenzaldehyde (B1583022) with isobutyl bromide, followed by reduction of the nitro group to an amine.

The core cyclization step involves the condensation of 4-isobutoxy-2-aminobenzaldehyde with a suitable two-carbon component, such as aminoacetonitrile. The mechanism proceeds via an initial aldol-type condensation to form an enamine or imine intermediate, followed by an intramolecular cyclization where the aniline nitrogen attacks the electrophilic carbon of the activated double bond. Subsequent dehydration and aromatization lead to the formation of the quinoline ring system. The final step would be the reduction of the nitrile group to the desired 3-amino functionality.

Mechanistically, the reaction is typically catalyzed by either acid or base. researchgate.net Acid catalysis activates the carbonyl group for nucleophilic attack, while base catalysis promotes the formation of the enolate from the ketone component. researchgate.net

Chemo-, Regio-, and Stereoselective Synthesis of this compound and its Intermediates

Achieving high selectivity is paramount in the synthesis of polysubstituted quinolines. mdpi.comrsc.org

Regioselectivity : The primary challenge is to ensure the correct placement of the isobutoxy and amine groups at positions 7 and 3, respectively. The Friedländer synthesis offers excellent regiocontrol, as the substitution pattern of the final quinoline is directly determined by the substituents on the starting 2-aminoaryl ketone/aldehyde and the α-methylene carbonyl compound. nih.gov By starting with 4-isobutoxy-2-aminobenzaldehyde, the isobutoxy group is locked into what will become the 7-position of the quinoline product.

Chemoselectivity : During the synthesis, other functional groups may require protection to prevent unwanted side reactions. For example, the aniline nitrogen is nucleophilic and could potentially compete in reactions intended for other parts of the molecule. However, in the context of the Friedländer reaction, its nucleophilicity is essential for the desired cyclization. The choice of reagents and reaction conditions is critical to ensure that reactions proceed at the intended sites. mdpi.com

Stereoselectivity : For this compound itself, there are no stereocenters. However, if chiral starting materials were used or if subsequent modifications introduced chirality, stereoselective control would become a critical consideration. rsc.orgresearchgate.net

Process Optimization and Scalability Considerations for this compound Production

Transitioning a synthetic route from laboratory scale to industrial production requires rigorous optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. vapourtec.com For the synthesis of this compound, key parameters for optimization would include temperature, reaction time, catalyst loading, and solvent choice.

Table 1: Optimization of a Hypothetical Friedländer Cyclization for this compound Precursor

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | p-TsOH | 10 | Toluene | 110 | 12 | 65 |

| 2 | p-TsOH | 5 | Toluene | 110 | 12 | 62 |

| 3 | Sc(OTf)3 | 5 | Toluene | 110 | 8 | 85 |

| 4 | Sc(OTf)3 | 5 | Ethanol | 80 | 10 | 78 |

| 5 | Sc(OTf)3 | 2 | Toluene | 110 | 8 | 83 |

Scalability is another critical factor. While traditional batch processing is common, continuous flow synthesis offers several advantages for large-scale production, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput. vapourtec.comresearchgate.netresearchgate.net A continuous flow process for producing this compound could involve pumping the starting materials through a heated reactor containing a solid-supported catalyst, allowing for the continuous collection of the product. vapourtec.com

Catalyst Development and Mechanistic Insights in this compound Synthesis

Catalysis is a key driver of efficiency in modern quinoline synthesis. researchgate.netnih.gov A wide range of catalysts, from simple Brønsted and Lewis acids to complex transition-metal complexes and nanocatalysts, have been employed. researchgate.netacs.orgrsc.org

For the synthesis of this compound via a Friedländer-type reaction, Lewis acids like scandium triflate (Sc(OTf)₃) or iron triflate (Fe(OTf)₃) are often effective. researchgate.net The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the aldehyde, which increases its electrophilicity and facilitates the initial condensation with the enol or enamine of the coupling partner.

Recent advances have focused on heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. nih.gov For example, solid acid catalysts like montmorillonite (B579905) K-10 or zeolites have been shown to effectively promote Friedländer condensations under mild conditions. researchgate.net Nanocatalysts, such as magnetic iron oxide nanoparticles functionalized with an acidic ionic liquid, represent a cutting-edge approach, offering high catalytic activity and simple magnetic separation for reuse. nih.gov

Table 2: Comparison of Catalytic Systems in Quinoline Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Brønsted Acids | H₂SO₄, p-TsOH | Low cost, readily available | Harsh conditions, corrosive |

| Lewis Acids | Sc(OTf)₃, FeCl₃, AuCl₃ | High activity, mild conditions | Cost, moisture sensitivity |

| Solid Acids | Zeolites, Montmorillonite K-10 | Recyclable, easy separation | Lower activity than homogeneous catalysts |

| Nanocatalysts | Fe₃O₄-IL-HSO₄ | High activity, recyclable, green | Higher initial cost, potential for leaching |

Mechanistic studies, often involving computational modeling and kinetic analysis, are crucial for understanding the role of the catalyst and for designing more efficient synthetic routes. mdpi.com These studies help to elucidate the reaction pathways and identify the rate-determining steps, providing valuable insights for process optimization.

Advanced Spectroscopic and Structural Elucidation of 7 Isobutoxyquinolin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional and two-dimensional NMR spectra, a complete and unambiguous assignment of the proton and carbon signals of 7-Isobutoxyquinolin-3-amine can be achieved.

Proton (¹H) NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the quinoline (B57606) ring system are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The protons of the isobutoxy group will be observed in the upfield region.

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are detailed in the table below. The multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.75 | s | - |

| H-4 | 7.15 | s | - |

| H-5 | 7.90 | d | 9.0 |

| H-6 | 7.20 | dd | 9.0, 2.5 |

| H-8 | 7.40 | d | 2.5 |

| -NH₂ | 4.50 | s (broad) | - |

| -OCH₂- | 3.85 | d | 6.5 |

| -CH(CH₃)₂ | 2.10 | m | 6.5, 6.7 |

| -CH(CH₃)₂ | 1.05 | d | 6.7 |

Carbon-13 (¹³C) NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted spectrum of this compound would show distinct signals for each of the 13 carbon atoms in unique electronic environments. The carbons of the quinoline ring are expected in the range of δ 110-160 ppm, with the carbon attached to the nitrogen and oxygen appearing at the lower and higher ends of this range, respectively. The aliphatic carbons of the isobutoxy group will resonate in the upfield region.

The following table summarizes the predicted chemical shifts for each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 145.0 |

| C-3 | 140.0 |

| C-4 | 110.0 |

| C-4a | 148.0 |

| C-5 | 129.0 |

| C-6 | 115.0 |

| C-7 | 158.0 |

| C-8 | 105.0 |

| C-8a | 125.0 |

| -OCH₂- | 75.0 |

| -CH(CH₃)₂ | 29.0 |

| -CH(CH₃)₂ | 19.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, key correlations would be expected between H-5 and H-6 on the quinoline ring, and within the isobutoxy group, between the -OCH₂- protons and the -CH- proton, as well as between the -CH- proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the quinoline ring and the isobutoxy group to their corresponding carbon atoms, as listed in the ¹H and ¹³C NMR tables.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be anticipated from the -OCH₂- protons to C-7 of the quinoline ring, confirming the position of the isobutoxy substituent. Correlations from H-2 and H-4 to the surrounding quaternary carbons would help to solidify the assignments within the heterocyclic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show through-space interactions between the -OCH₂- protons of the isobutoxy group and the H-6 and H-8 protons on the quinoline ring, further confirming the substituent's location and providing insights into the molecule's preferred conformation.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The primary amine (-NH₂) group is expected to show two distinct stretching vibrations. The C-N stretching of the aromatic amine and the C-O stretching of the ether linkage would also be prominent. The aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching and bending vibrations of the isobutoxy group, would also be present.

The table below lists the predicted characteristic IR absorption bands.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H stretch (symmetric) | 3300 - 3400 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850 - 3000 | Strong |

| C=C and C=N stretch (aromatic) | 1500 - 1650 | Strong-Medium |

| N-H bend (scissoring) | 1580 - 1650 | Medium |

| Aliphatic C-H bend | 1350 - 1470 | Medium |

| Aromatic C-N stretch | 1250 - 1350 | Strong |

| Aryl ether C-O stretch | 1200 - 1275 | Strong |

| Alkyl ether C-O stretch | 1000 - 1150 | Strong |

Raman Spectroscopy

Raman spectroscopy, being complementary to IR spectroscopy, would provide further structural information. The Raman spectrum is expected to be dominated by vibrations of the aromatic quinoline core due to its high polarizability. The symmetric stretching vibrations of the C=C bonds in the aromatic ring typically give rise to strong Raman signals. The vibrations of the isobutoxy group would likely show weaker signals in the Raman spectrum. This technique would be particularly useful for observing symmetric vibrations that are weak or absent in the IR spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition and thus the molecular formula of a compound. For this compound, with a chemical formula of C₁₃H₁₆N₂O, the predicted exact mass can be calculated.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Predicted m/z |

| [M+H]⁺ | 217.1335 |

| [M+Na]⁺ | 239.1154 |

| [M-H]⁻ | 215.1193 |

Note: These values are calculated based on the elemental composition and serve as a predictive guide for experimental analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions, providing detailed structural information. While no specific experimental MS/MS data for this compound is available, a plausible fragmentation pathway can be predicted based on the known fragmentation of quinolines and alkoxy-substituted aromatic compounds.

The fragmentation of the protonated molecule ([M+H]⁺) would likely initiate with the loss of neutral molecules from the isobutoxy group. A primary fragmentation would be the loss of isobutene (C₄H₈), a common pathway for ethers, leading to a prominent ion corresponding to 7-hydroxyquinolin-3-amine. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the quinoline ring, a characteristic fragmentation of hydroxyquinolines.

Table 2: Predicted Key MS/MS Fragmentation of this compound ([C₁₃H₁₆N₂O+H]⁺)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment Ion |

| 217.13 | C₄H₈ (isobutene) | 161.07 | 7-hydroxyquinolin-3-amine |

| 161.07 | CO (carbon monoxide) | 133.07 |

Note: This table represents a predicted fragmentation pathway. Actual experimental results may vary.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by observing the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of quinoline derivatives is characterized by π-π* transitions within the aromatic system. The position and intensity of the absorption bands are sensitive to the nature and position of substituents. For this compound, the presence of an electron-donating amino group at the 3-position and an electron-donating isobutoxy group at the 7-position is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline.

Based on data from related 7-aminoquinoline (B1265446) derivatives, it is predicted that this compound will exhibit strong absorption in the near-UV to blue light region. In a nonpolar solvent, the principal absorption maximum (λmax) is expected to be in the range of 360-370 nm, with this shifting to longer wavelengths in more polar solvents. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima for this compound in Different Solvents

| Solvent | Predicted λmax (nm) |

| n-Hexane | ~365 |

| Methanol | ~395 |

Note: These predictions are based on the observed solvatochromic shifts of structurally similar 7-aminoquinolines. nih.gov

Fluorescence Spectroscopy

Many quinoline derivatives are known to be fluorescent, and their emission properties are also highly dependent on substitution and the solvent environment. The 7-aminoquinoline scaffold is a known fluorophore. The presence of both the amino and isobutoxy groups is expected to result in significant intramolecular charge transfer (ICT) character in the excited state, leading to fluorescence.

The emission maximum is predicted to show a significant Stokes shift and be highly sensitive to solvent polarity. In nonpolar solvents, a blue-green emission is anticipated, which would shift to longer wavelengths (green-yellow) in polar solvents due to the stabilization of the more polar excited state.

Table 4: Predicted Fluorescence Emission Maxima for this compound

| Solvent | Predicted Emission λmax (nm) |

| n-Hexane | ~450 |

| Methanol | ~550 |

Note: These are estimated values based on the photophysical properties of other 7-aminoquinoline derivatives. nih.gov

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry Determination

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database. However, the molecular geometry can be inferred from the known crystal structure of the parent compound, quinolin-3-amine. nih.gov

The quinoline ring system is expected to be essentially planar. nih.gov The isobutoxy group, with its rotatable bonds, will likely adopt a conformation that minimizes steric hindrance. The amino group is also expected to be nearly coplanar with the quinoline ring to maximize electronic conjugation. In the solid state, it is anticipated that intermolecular hydrogen bonds would form between the amino group of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule, similar to the packing observed in the crystal structure of quinolin-3-amine. nih.gov

Table 5: Predicted Crystallographic Parameters for this compound (by analogy)

| Parameter | Predicted Value/System |

| Crystal System | Orthorhombic (by analogy to quinolin-3-amine) nih.gov |

| Key Feature | Planar quinoline core |

| Intermolecular Interactions | N-H···N hydrogen bonding |

Note: This table is speculative and based on the crystal structure of quinolin-3-amine. nih.gov

Elemental Compositional Analysis

Elemental analysis is a fundamental analytical technique utilized to determine the elemental composition of a compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which is crucial for verifying the empirical and molecular formula of a newly synthesized molecule like this compound. The molecular formula for this compound is established as C₁₃H₁₆N₂O.

The determination of the elemental composition is typically achieved through combustion analysis. In this method, a sample of the compound is combusted in an excess of oxygen, which converts the carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides, which are then reduced back to N₂. By precisely measuring the amounts of CO₂, H₂O, and N₂ produced, the percentage of each element in the original sample can be calculated.

For a new compound, the experimentally determined values from elemental analysis are compared against the theoretically calculated values derived from its proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, serves as a key indicator of the sample's purity and corroborates its proposed chemical structure.

Below is a comparison of the theoretical elemental composition of this compound based on its molecular formula, C₁₃H₁₆N₂O, and a set of representative experimental values that would be expected from analysis of a pure sample.

Table 1: Elemental Composition of this compound

| Element | Symbol | Theoretical % |

|---|---|---|

| Carbon | C | 72.19% |

| Hydrogen | H | 7.46% |

| Nitrogen | N | 12.95% |

Computational Chemistry and Theoretical Investigations of 7 Isobutoxyquinolin 3 Amine

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine energy levels, electron distribution, and other key molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By using functionals that approximate the exchange-correlation energy, DFT provides a balance between accuracy and computational cost, making it suitable for medium-sized molecules like 7-Isobutoxyquinolin-3-amine.

DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are used to optimize the ground state geometry of quinoline (B57606) derivatives. researchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in analyzing the electronic properties. nih.govrsc.org Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The energy gap (ΔE) between the HOMO and LUMO indicates the molecule's kinetic stability and electronic excitation properties. rsc.org A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Ground State Properties of this compound using DFT Note: The following data are representative values based on DFT studies of similar substituted quinolines and are intended for illustrative purposes.

| Parameter | Predicted Value | Description |

| Geometric Parameters | ||

| C3-N (amine) Bond Length | ~1.37 Å | Length of the bond between the quinoline ring and the amine nitrogen. |

| C7-O (ether) Bond Length | ~1.36 Å | Length of the bond between the quinoline ring and the isobutoxy oxygen. |

| Quinoline Ring Planarity | Largely Planar | The fused aromatic rings are expected to be flat, with minor deviations. |

| Electronic Properties | ||

| HOMO Energy | ~ -5.8 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 4.6 eV | Energy difference, related to chemical reactivity and stability. rsc.org |

| Dipole Moment | ~ 2.5 D | A measure of the overall polarity of the molecule. nih.gov |

Ab initio methods, which are based on first principles without empirical parameters, are often employed for more accurate calculations, especially for excited state properties. Methods like Time-Dependent Density Functional Theory (TD-DFT) and Outer-Valence Green's Function (OVGF) are used to investigate electronic transitions and ionization energies. rsc.orgcnr.it

For this compound, TD-DFT calculations could predict the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. rsc.org These calculations help in understanding the photophysical properties of the molecule. rsc.orgrsc.org Studies on other aminoquinolines show that excitations often involve π-π* transitions with charge-transfer character, where electron density shifts from the amine group and the aromatic system. chemrxiv.org

The OVGF method is particularly suitable for calculating the ionization energies of medium-sized molecules, providing theoretical data that can be compared with experimental results from photoemission spectroscopy. cnr.it

Conformational Analysis and Potential Energy Surface Mapping of this compound

The presence of the flexible isobutoxy side chain at the C7 position introduces conformational complexity to this compound. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies.

A Potential Energy Surface (PES) map can be generated by systematically rotating the key dihedral angles of the isobutoxy group and calculating the energy at each point. aip.orgmuni.cz This process, typically performed at a DFT level of theory, helps to locate the global and local energy minima, which correspond to the most stable conformers. libretexts.orglibretexts.org The transition states connecting these minima can also be identified as saddle points on the PES. pythoninchemistry.org For the isobutoxy group, the most significant rotations would be around the C7-O, O-CH₂, and CH₂-CH bonds. The results of such an analysis are crucial for understanding which conformations are most likely to be present at a given temperature and how they might influence the molecule's interactions and properties. scielo.brscielo.br

Table 2: Hypothetical Conformational Analysis Results for this compound Note: This table illustrates potential results from a PES scan of the C7-O-CH₂-CH dihedral angle, a key determinant of the isobutoxy group's orientation.

| Dihedral Angle (τ) | Relative Energy (kcal/mol) | Conformer Type |

| 0° | +3.5 | Eclipsed (Steric Hindrance) |

| 60° | +0.2 | Gauche |

| 120° | +2.8 | Eclipsed |

| 180° | 0.0 | Anti (Global Minimum) |

| 240° | +2.8 | Eclipsed |

| 300° | +0.2 | Gauche |

Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways of this compound Derivatives

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the most favorable reaction pathways. researchgate.net

While a specific synthesis for this compound is not detailed in the provided literature, the synthesis of the core quinoline ring is well-established through reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. iipseries.orgmdpi.comnih.gov Computational studies on these reactions involve locating the transition state structures for key steps, such as electrophilic cyclization and dehydration. rsc.org The calculated activation energies (the energy difference between reactants and the transition state) can explain reaction rates and regioselectivity. For instance, DFT calculations can help predict whether cyclization is more likely to occur at one position over another in a substituted aniline (B41778) precursor. mdpi.com These computational insights are invaluable for optimizing reaction conditions and developing new synthetic routes for complex quinoline derivatives.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful method for structure verification when compared with experimental results.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory. tsijournals.comuncw.edu The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). A high correlation between the calculated and experimental NMR spectra provides strong evidence for the proposed molecular structure. nih.govresearchgate.net

Similarly, infrared (IR) spectra can be predicted by calculating the vibrational frequencies and their corresponding intensities. researchgate.net These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations, such as N-H stretching of the amine group, C-O stretching of the ether linkage, and aromatic C-H bending modes. nih.gov

Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) for the Quinoline Core Note: This table provides a hypothetical comparison to demonstrate the validation process. Experimental values for the specific target compound are not available.

| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Deviation (ppm) |

| C2 | 148.1 | 147.5 | +0.6 |

| C3 | 118.5 | 118.0 | +0.5 |

| C4 | 130.2 | 129.8 | +0.4 |

| C4a | 128.9 | 128.5 | +0.4 |

| C5 | 122.5 | 122.1 | +0.4 |

| C6 | 129.5 | 129.0 | +0.5 |

| C7 | 158.3 | 157.9 | +0.4 |

| C8 | 108.7 | 108.2 | +0.5 |

| C8a | 145.6 | 145.0 | +0.6 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation for this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and solving Newton's equations of motion for every atom over a period typically ranging from nanoseconds to microseconds. researchgate.netnih.gov

These simulations provide detailed information on conformational flexibility, showing how the isobutoxy side chain moves and samples different conformations in solution. Analysis of the simulation trajectory can reveal key metrics like the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Furthermore, MD simulations are crucial for understanding solvation effects. acs.org They can show how solvent molecules arrange around the solute, forming solvation shells, and can quantify the number and lifetime of hydrogen bonds between the amine group of this compound and surrounding water molecules. Understanding these interactions is critical, as solvation can significantly influence a molecule's conformation, reactivity, and properties. acs.org

In Silico Design and Virtual Screening Methodologies for this compound Analogues

The process of designing novel analogues of this compound with improved biological activity and pharmacokinetic profiles is significantly enhanced by a variety of computational techniques. These methodologies allow for the exploration of vast chemical spaces and the prioritization of compounds for synthesis and experimental testing.

Structure-Based and Ligand-Based Drug Design:

The in silico design of this compound analogues can be approached from two primary perspectives: structure-based and ligand-based design. Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target, such as an enzyme or receptor. Techniques like molecular docking are employed to predict the binding mode and affinity of potential ligands within the target's active site. For instance, if this compound were to be developed as a kinase inhibitor, its analogues could be docked into the ATP-binding pocket of the target kinase to predict their inhibitory potential. tandfonline.comnih.gov

Conversely, ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the target is unknown. This approach leverages the chemical structures and known biological activities of a set of active compounds. Methods such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are central to LBDD. mdpi.comsemanticscholar.org A 3D-QSAR model for a series of quinoline derivatives, for example, can reveal the key structural features that are crucial for their biological activity, guiding the design of more potent analogues. mdpi.com

Virtual Screening Workflows:

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov A typical virtual screening workflow for identifying novel this compound analogues might involve the following steps:

Library Preparation: A large database of chemical compounds, such as the ZINC database or internal corporate libraries, is prepared for screening. This involves generating 3D conformations and assigning appropriate chemical properties to each molecule. tandfonline.com

Target Preparation: If a structure-based approach is used, the 3D structure of the target protein is prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site. benthamdirect.com

Docking and Scoring: The compound library is then docked into the target's binding site, and a scoring function is used to estimate the binding affinity of each compound. Compounds with the best scores are selected for further analysis. benthamdirect.comresearchgate.net

Filtering and Prioritization: The initial hits from the virtual screen are further filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and visual inspection of the binding poses. researchgate.nethealthinformaticsjournal.comsciforschenonline.org This helps to eliminate compounds with undesirable properties and prioritize the most promising candidates for synthesis.

Illustrative Data from Virtual Screening of Quinoline Derivatives:

To exemplify the type of data generated during a virtual screening campaign, the following tables showcase hypothetical results for a set of designed this compound analogues targeting a generic kinase.

Table 1: Predicted Binding Affinities and Drug-Likeness Properties of this compound Analogues

| Compound ID | R-Group Modification | Predicted Binding Affinity (kcal/mol) | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors |

| This compound | - | -7.5 | 216.28 | 3.2 | 1 | 2 |

| Analogue 1 | 7-(Cyclopropylmethoxy) | -8.2 | 214.27 | 2.9 | 1 | 2 |

| Analogue 2 | 7-(Benzyloxy) | -8.9 | 264.31 | 4.1 | 1 | 2 |

| Analogue 3 | 7-Isobutoxy-N-methyl | -7.8 | 230.31 | 3.5 | 0 | 2 |

| Analogue 4 | 7-Isobutoxy-6-fluoro | -8.5 | 234.27 | 3.4 | 1 | 2 |

This table presents hypothetical data to illustrate the output of in silico predictions. The binding affinities are representative values obtained from molecular docking simulations, and the drug-likeness parameters are calculated based on the chemical structures.

Table 2: In Silico ADMET Profile of Selected this compound Analogues

| Compound ID | Human Intestinal Absorption | Blood-Brain Barrier Penetration | CYP2D6 Inhibition | AMES Mutagenicity |

| This compound | High | High | Non-inhibitor | Non-mutagenic |

| Analogue 1 | High | Medium | Non-inhibitor | Non-mutagenic |

| Analogue 2 | High | Low | Inhibitor | Non-mutagenic |

| Analogue 3 | High | High | Non-inhibitor | Non-mutagenic |

| Analogue 4 | High | Medium | Non-inhibitor | Non-mutagenic |

This table provides a qualitative summary of predicted ADMET properties for the hypothetical analogues. These predictions are generated using various computational models and are crucial for identifying candidates with favorable pharmacokinetic and safety profiles. researchgate.netmdpi.com

The integration of these computational methodologies allows for a systematic and informed approach to the design of novel this compound analogues. By predicting their binding affinities and pharmacokinetic properties, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar Studies of 7 Isobutoxyquinolin 3 Amine Derivatives

Principles for Rational Design of Structural Modifications of 7-Isobutoxyquinolin-3-amine

The rational design of analogues of this compound is guided by established medicinal chemistry principles aimed at systematically probing the molecule's interaction with a biological target. The core structure presents three primary regions for modification: the quinoline (B57606) core, the 3-amino group, and the 7-isobutoxy side chain.

Key principles for designing structural modifications include:

Analogue Generation: Creating a series of compounds where one part of the molecule is systematically varied. For the this compound scaffold, this would involve altering the length, branching, or nature of the alkoxy chain at position 7, or substituting the amino group at position 3.

Isosteric and Bioisosteric Replacement: Replacing functional groups with others that have similar steric and electronic properties (isosteres) or that produce similar biological activity (bioisosteres). For instance, the 3-amino group could be replaced with a hydroxyl, methylamino, or amide group to probe the necessity of the hydrogen-bonding and basic properties of the amine.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a specific conformation. This can help determine the bioactive conformation and improve binding affinity by reducing the entropic penalty of binding.

Homologation: Systematically increasing the length of an alkyl chain, such as the isobutoxy group, to explore the boundaries of a hydrophobic binding pocket.

Ring Variation: Modifying the quinoline ring itself, for example, by introducing substituents at other available positions (e.g., 2, 4, 5, 6, 8) or by replacing the quinoline with a related heterocyclic system like a quinazoline (B50416) or isoquinoline.

The goal of these modifications is to identify which parts of the molecule are essential for activity (the pharmacophore) and which parts can be modified to fine-tune properties like potency, selectivity, and pharmacokinetic parameters. nih.gov

Synthetic Access to Key this compound Analogues for Comprehensive SAR Probing

The synthesis of a diverse library of this compound analogues is crucial for a thorough SAR investigation. While specific synthetic routes for this exact compound are not extensively documented in public literature, established methods for quinoline synthesis can be adapted. semanticscholar.org The Friedländer annulation and the Skraup synthesis are two classical and versatile methods for constructing the quinoline core. researchgate.net

A plausible retro-synthetic approach would involve constructing a substituted 2-aminobenzaldehyde (B1207257) or 2-aminoketone precursor, which already contains the desired isobutoxy group at the correct position. This intermediate could then be reacted with a suitable carbonyl compound to form the quinoline ring.

Hypothetical Synthetic Scheme for Analogue Generation:

Synthesis of the Core: A substituted aniline (B41778) could be used as a starting material. Alkylation of a 4-aminophenol (B1666318) with isobutyl bromide would yield 4-isobutoxyaniline. This could then be elaborated into a suitable precursor for a Friedländer reaction.

Introduction of the 3-amino group: The 3-amino group could be introduced from a precursor containing a nitro group at the 3-position, which is subsequently reduced. For example, the cyclization of a 2-amino-4-isobutoxybenzaldehyde with a nitro-containing reactant, followed by reduction of the nitro group, would yield the desired 3-aminoquinoline.

Analogue Derivatization: Once the this compound core is synthesized, the 3-amino group serves as a convenient handle for further derivatization. Acylation, alkylation, or sulfonylation reactions would allow for the synthesis of a wide array of amides, secondary/tertiary amines, and sulfonamides, respectively, enabling a comprehensive exploration of the SAR at this position. nih.gov

Analysis of Topographical, Steric, and Electronic Effects of Substituents on Chemical Reactivity Profiles

The chemical reactivity and, by extension, the biological activity of this compound derivatives are governed by the interplay of steric and electronic effects of their substituents. nih.gov

Topographical and Steric Effects: The size and shape of substituents can significantly impact how a molecule fits into a binding site.

At the 7-position: The branched isobutoxy group occupies a specific volume. Replacing it with smaller groups (e.g., methoxy, ethoxy) or larger, bulkier groups (e.g., benzyloxy, tert-butoxy) would probe the steric tolerance of a potential binding pocket. The flexibility of the alkoxy chain also influences the molecule's conformational freedom. researchgate.net

At the 3-position: Modifications to the amino group can introduce steric hindrance. For example, converting the primary amine to a tertiary amine with bulky substituents could prevent the molecule from binding if the binding site is sterically constrained.

Electronic Effects: The electronic nature of substituents alters the electron distribution within the quinoline ring system, affecting its reactivity and non-covalent interactions (e.g., hydrogen bonding, pi-stacking).

Substituents: The 3-amino group is an electron-donating group, while the 7-isobutoxy group is also weakly electron-donating. These groups influence the reactivity of the quinoline ring towards electrophilic or nucleophilic attack.

The following table illustrates potential modifications and their expected electronic effects.

| Position of Substitution | Substituent Example | Electronic Effect |

| 3 | -NHCOCH₃ (Amide) | Electron-withdrawing (resonance) |

| 3 | -N(CH₃)₂ (Dimethylamino) | Electron-donating (inductive/resonance) |

| 7 | -OCHF₂ (Difluoromethoxy) | Electron-withdrawing (inductive) |

| 6 | -Cl (Chloro) | Electron-withdrawing (inductive) |

| 6 | -CH₃ (Methyl) | Electron-donating (inductive) |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For a series of this compound analogues, a QSAR study would involve the following steps:

Data Set Generation: A series of analogues would be synthesized and their biological activity (e.g., IC₅₀ or EC₅₀ values) measured in a consistent assay.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can be classified as electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), hydrophobic (e.g., LogP), and topological descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model development).

A hypothetical QSAR data table for a series of this compound derivatives is shown below.

| Compound | R (at 3-position) | pIC₅₀ (-logIC₅₀) | LogP | Molar Refractivity (MR) |

| 1 | -NH₂ | 6.5 | 3.2 | 68.5 |

| 2 | -NHCH₃ | 6.8 | 3.6 | 73.1 |

| 3 | -NHCOCH₃ | 6.1 | 2.8 | 74.3 |

| 4 | -OH | 5.9 | 3.1 | 66.4 |

A resulting hypothetical QSAR equation might look like: pIC₅₀ = 0.5 * LogP - 0.2 * MR + 5.0 This equation would suggest that activity increases with hydrophobicity (LogP) but decreases with increasing size (MR). Such models are invaluable for predicting the activity of unsynthesized compounds and prioritizing future synthetic efforts. mdpi.com

Pharmacophore Development and Molecular Feature Mapping for Quinoline-based Compounds

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov For the this compound scaffold, a hypothetical pharmacophore model could be developed based on its structural features and SAR data.

Potential pharmacophoric features include:

Hydrogen Bond Donor: The primary amine at the 3-position.

Hydrogen Bond Acceptor: The nitrogen atom in the quinoline ring.

Aromatic Ring Feature: The quinoline ring system, which can participate in π-π stacking interactions.

Hydrophobic Feature: The isobutoxy group at the 7-position.

The development process involves aligning a set of active molecules and identifying the common chemical features that are responsible for their activity. nih.gov This model can then be used as a 3D query to screen large compound databases for novel, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. nih.gov

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |

| Aromatic Center | Quinoline Ring | π-π Stacking |

| Hydrogen Bond Donor | 3-Amino Group (-NH₂) | H-bond with acceptor on target |

| Hydrogen Bond Acceptor | Quinoline Nitrogen | H-bond with donor on target |

| Hydrophobic Group | 7-Isobutoxy Chain | van der Waals/hydrophobic interactions |

Chemoinformatic Approaches to SAR Analysis and Chemical Space Exploration of this compound and its Congeners

Chemoinformatics provides a suite of computational tools to analyze SAR data and explore the vast chemical space of potential analogues. researchgate.net For this compound, these approaches can accelerate the drug discovery process.

Virtual Screening: Using a validated pharmacophore model or a docking model of the target protein, large virtual libraries of compounds can be screened to identify potential hits for synthesis and testing. This is more efficient than high-throughput screening of physical compounds.

Molecular Docking: If the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its analogues. nih.gov This provides atomic-level insights into the SAR and can explain why certain modifications increase or decrease activity. Contour maps from docking studies can show regions where steric bulk is favorable or unfavorable, and where electrostatic interactions are important. nih.gov

Combinatorial Library Design: Chemoinformatic tools can be used to design virtual combinatorial libraries by systematically combining different building blocks at various modification sites on the this compound scaffold. These virtual libraries can be filtered based on drug-like properties (e.g., Lipinski's Rule of Five) and predicted activity to select a smaller, more focused set of compounds for synthesis.

Chemical Space Visualization: Techniques like Principal Component Analysis (PCA) can be used to visualize the chemical space occupied by a set of analogues, helping to identify areas that have been thoroughly explored and regions where novel structures could be designed.

By integrating these chemoinformatic approaches, researchers can move beyond traditional trial-and-error methods to a more rational, data-driven exploration of the SAR for this compound and its congeners.

Emerging Research Directions and Interdisciplinary Prospects for 7 Isobutoxyquinolin 3 Amine Chemistry

Advancements in Automated and Flow Chemistry for Efficient 7-Isobutoxyquinolin-3-amine Synthesis

The synthesis of complex quinoline (B57606) derivatives such as this compound is undergoing a significant transformation driven by automated and flow chemistry technologies. These methods offer substantial advantages over traditional batch processes, including enhanced safety, scalability, and reaction efficiency. syrris.com Flow chemistry, which involves performing reactions in a continuously flowing stream, allows for precise control over parameters like temperature, pressure, and reaction time, leading to higher yields and purer products. vapourtec.com

Continuous flow reactors enable the safe handling of hazardous reagents and intermediates by minimizing the volume of reactive material at any given moment. This is particularly advantageous for synthetic routes that involve exothermic reactions or unstable intermediates. Furthermore, the integration of automation with flow systems facilitates high-throughput experimentation and rapid optimization of reaction conditions. nih.gov For instance, a continuous photochemical process has been developed for quinoline synthesis that demonstrates higher productivity and efficiency, achieving throughputs greater than one gram per hour. vapourtec.com Such advancements are critical for the efficient and reproducible production of structurally diverse quinoline libraries for drug discovery and materials science.

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

| Reaction Control | Limited precision, potential for temperature/concentration gradients | High precision over temperature, pressure, and residence time |

| Safety | Higher risk with hazardous reagents and exothermic reactions | Enhanced safety due to small reaction volumes and better heat transfer |

| Scalability | Often requires re-optimization for scale-up | Direct scalability from lab to production with no re-optimization |

| Efficiency | Can be time-consuming with lower yields | Reduced reaction times, often with higher yields and purity |

| Reproducibility | Can be variable between batches | High reproducibility and consistency |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Quinoline Scaffolds

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis, offering new avenues for predicting reaction outcomes and optimizing synthetic routes for complex molecules like this compound. beilstein-journals.org ML algorithms can analyze vast datasets of chemical reactions to identify patterns and build predictive models. These models can forecast the most likely products of a reaction, predict yields, and even suggest optimal reaction conditions, thereby reducing the need for extensive trial-and-error experimentation. beilstein-journals.orgresearchgate.net

For quinoline scaffolds, ML models are being developed to predict regioselectivity in C-H functionalization reactions, a critical step in creating diverse derivatives. For example, an artificial neural network model has been shown to predict the reactive sites for electrophilic substitution on quinoline derivatives with high accuracy by using quantum chemical descriptors. Furthermore, deep reinforcement learning has been employed to optimize chemical reactions in real-time, outperforming traditional optimization algorithms. stanford.edu By integrating ML with automated synthesis platforms, researchers can create "self-driving" laboratories that autonomously design, execute, and optimize synthetic pathways, accelerating the discovery of new quinoline-based compounds. beilstein-journals.org

Role of this compound as a Scaffold in Developing Advanced Chemical Probes and Tools

The quinoline core, as found in this compound, is an attractive scaffold for the development of advanced chemical probes and tools for bioimaging and sensing. crimsonpublishers.comresearchgate.net The rigid, planar structure and inherent fluorescence properties of many quinoline derivatives make them ideal candidates for creating fluorescent probes that can detect specific analytes, monitor biological processes, or visualize cellular structures with high sensitivity. nih.govnih.gov

Quinoline-based fluorescent probes can be engineered to respond to changes in their microenvironment, such as pH or the presence of metal ions like zinc. nih.govnih.gov These probes often work through mechanisms like Intramolecular Charge Transfer (ICT), Photo-induced Electron Transfer (PET), or Excited-State Intramolecular Proton Transfer (ESIPT), resulting in a detectable change in fluorescence upon interaction with a target analyte. crimsonpublishers.com Researchers have successfully developed highly modular quinoline-based probes where different domains of the molecule can be systematically modified to tune photophysical properties and introduce structural diversity for various applications. nih.govacs.org This modularity allows for the rational design of probes tailored for specific tasks, such as imaging lipid droplets in live cells or detecting amyloid plaques associated with neurodegenerative diseases. crimsonpublishers.comnih.gov

| Probe Type | Target Analyte/Application | Key Features of Quinoline Scaffold |

| Multiphoton Fluorescent Probe | Lipid droplets in live cells | Deeper tissue penetration, lower autofluorescence. crimsonpublishers.com |

| Chemosensor | Metal ions (e.g., Zn²⁺) | Good metal affinity, changes in fluorescence upon binding. nih.gov |

| pH-sensitive Probe | Intracellular pH | Two-stage fluorescence response to pH changes. nih.govacs.org |

| Bioimaging Probe | Amyloid plaques (Alzheimer's) | Ability to interact with biological macromolecules. nih.gov |

Future Methodological Innovations in Characterization and Computational Studies Applied to Complex Quinoline Structures

The structural complexity of quinoline derivatives necessitates advanced analytical and computational methods for their characterization and study. Future innovations in these areas are expected to provide deeper insights into the structure-property relationships of compounds like this compound. High-resolution spectroscopic techniques, combined with single-crystal X-ray diffraction, will continue to be essential for unambiguously determining molecular structures.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure, molecular geometry, and spectroscopic properties of quinoline derivatives. scirp.orgnih.gov DFT calculations can accurately predict parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, and vibrational frequencies, which correlate well with experimental data. nih.gov Time-dependent DFT (TD-DFT) is used to calculate electronic absorption and emission spectra, aiding in the rational design of quinoline-based materials with specific optical properties. bohrium.comdntb.gov.ua Furthermore, molecular docking simulations are used to predict the binding interactions of quinoline derivatives with biological targets, guiding the design of new therapeutic agents. nih.gov The synergy between advanced experimental characterization and high-level computational studies will continue to accelerate the development of complex quinoline structures for targeted applications. nih.gov

Collaborative Research Opportunities in Advanced Organic Synthesis, Materials Science, and Interdisciplinary Chemical Biology

The versatile nature of the this compound scaffold presents numerous opportunities for collaborative research across diverse scientific disciplines. The fusion of advanced synthetic methods with materials science and chemical biology is poised to unlock new applications and fundamental discoveries.

In the realm of interdisciplinary chemical biology , these synthetically accessible quinoline derivatives can be employed as scaffolds for novel chemical probes and therapeutic agents. researchgate.netresearchgate.net Collaboration between synthetic chemists and biologists can lead to the design of highly specific fluorescent probes for imaging complex biological systems or for use as diagnostic tools for diseases like cancer and neurodegenerative disorders. nih.gov The development of "theranostic" agents—compounds that combine therapeutic and diagnostic capabilities—is a particularly promising frontier for quinoline chemistry. nih.gov Such interdisciplinary efforts will be crucial for translating fundamental chemical research into practical applications in medicine and technology.

Q & A

Q. What are the standard synthetic routes for 7-Isobutoxyquinolin-3-amine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or Buchwald-Hartwig amination. For example, analogous quinoline derivatives (e.g., 7-chloroquinolin-4-amine) have been synthesized using Pd(dba)₂ or DavePhos catalysts in mixed solvents like CH₂Cl₂/MeOH, achieving yields up to 92% . Optimization strategies include:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂, BINAP) and ligands to reduce side reactions.

- Solvent Polarity : Adjust solvent systems to balance reactivity and solubility (e.g., toluene for high-temperature reactions).

- Stoichiometry : Optimize molar ratios of isobutoxy precursors to amine donors.

- Data Table :

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline | Pd(dba)₂ | CH₂Cl₂/MeOH | 85–92 | |

| 7-Bromoquinoline | CuI/1,10-phenanthroline | DMF | 65–78 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C-NMR : Confirm substitution patterns (e.g., isobutoxy group at C7, amine at C3) by analyzing chemical shifts and coupling constants. For example, the C3 amine proton in quinoline derivatives typically appears at δ 5.8–6.2 ppm .

- HRMS : Verify molecular ion peaks with <5 ppm mass accuracy.

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.

Q. What solubility properties of this compound are critical for in vitro assays?

- Methodological Answer : Determine solubility in polar (e.g., DMSO, ethanol) and non-polar (e.g., DCM, hexane) solvents via gravimetric analysis. For biological assays, pre-dissolve in DMSO (10 mM stock) and dilute in buffer (final DMSO ≤0.1%). Note that the isobutoxy group enhances lipophilicity, which may affect membrane permeability in cellular models .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Follow OSHA/NIOSH guidelines for amine handling:

- PPE : Nitrile gloves, lab coat, and safety goggles (P280/P281 codes) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation (P210/P211 codes).

- Waste Disposal : Segregate halogenated waste and consult certified disposal services (P401/P402 codes) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the isobutoxy group in this compound’s reactivity?

- Methodological Answer : Conduct kinetic and isotopic labeling experiments:

- Kinetic Profiling : Compare reaction rates of this compound with analogs (e.g., 7-methoxy or 7-ethoxy derivatives) under identical conditions.

- 18O Isotope Tracing : Track oxygen transfer in hydrolysis reactions to confirm steric/electronic effects of the isobutoxy group .

Computational tools (DFT, MD simulations) can model steric hindrance and charge distribution using databases like REAXYS_BIOCATALYSIS .

Q. How do researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer : Apply multi-variable analysis:

- Dose-Response Validation : Replicate assays (n ≥ 3) using standardized cell lines (e.g., HEK293 or HepG2) and controls (IC50/EC50 comparisons) .

- Batch Variability Check : Test different synthetic batches for purity/impurity profiles (e.g., residual Pd in catalytic reactions).

- Meta-Analysis : Use tools like RevMan to aggregate data from peer-reviewed studies, highlighting confounding factors (e.g., solvent effects on bioavailability) .

Q. What computational strategies predict the metabolic stability of this compound?

- Methodological Answer : Leverage in silico platforms:

- PISTACHIO/BKMS_METABOLIC : Predict cytochrome P450-mediated oxidation sites.

- SwissADME : Estimate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores .

Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor) and LC-MS/MS metabolite identification .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : Adopt a modular synthesis approach:

- Core Modifications : Vary substituents at C3 (amine) and C7 (isobutoxy) positions.

- Bioisosteric Replacement : Replace the isobutoxy group with trifluoromethoxy or cyclopropoxy groups to assess steric/electronic impacts.

Prioritize derivatives with >80% purity for high-throughput screening (HTS) against target proteins (e.g., kinase assays) .

Q. What analytical methods detect degradation products of this compound under accelerated stability conditions?

- Methodological Answer : Perform forced degradation studies:

- Thermal Stress : Heat at 40–60°C for 14 days.

- Hydrolytic Stress : Expose to 0.1N HCl/NaOH at 25°C for 24h.

- Photooxidation : Use ICH Q1B guidelines with UV light (320–400 nm).

Analyze degradants via UPLC-QTOF-MS and compare fragmentation patterns with libraries (e.g., mzCloud) .

Q. How can Design of Experiments (DoE) optimize reaction parameters for scaling up this compound synthesis?

- Methodological Answer :

Implement response surface methodology (RSM): - Variables : Catalyst loading (5–15 mol%), temperature (80–120°C), and solvent ratio (CH₂Cl₂:MeOH = 1:1 to 3:1).

- Responses : Yield, purity, and reaction time.

Use software like JMP or Minitab to generate a central composite design (CCD) and identify significant interactions (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.